molecular formula C8H8Cl2O2 B6305446 2,6-Dichloro-1-(methoxymethoxy)benzene CAS No. 1864707-50-5

2,6-Dichloro-1-(methoxymethoxy)benzene

Cat. No.: B6305446
CAS No.: 1864707-50-5
M. Wt: 207.05 g/mol
InChI Key: KZPDJUHCAOWRLD-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol. It is commonly used in research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-Dichloro-1-(methoxymethoxy)benzene typically involves the reaction of 2,6-dichlorophenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,6-Dichloro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxymethoxy group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form simpler compounds with fewer chlorine atoms or other reduced forms.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-1-(methoxymethoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,6-Dichloro-1-(methoxymethoxy)benzene can be compared with other similar compounds such as:

    2,6-Dichlorophenol: A precursor in its synthesis, with similar chemical properties but lacking the methoxymethoxy group.

    2,6-Dichloroanisole: Another related compound with a methoxy group instead of the methoxymethoxy group.

    2,6-Dichlorobenzaldehyde: A compound with an aldehyde group, used in different chemical reactions and applications.

Properties

IUPAC Name

1,3-dichloro-2-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPDJUHCAOWRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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